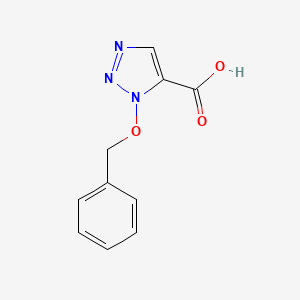

1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17513138

Molecular Formula: C10H9N3O3

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N3O3 |

|---|---|

| Molecular Weight | 219.20 g/mol |

| IUPAC Name | 3-phenylmethoxytriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H9N3O3/c14-10(15)9-6-11-12-13(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) |

| Standard InChI Key | HFENZNCAWZPFBB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CON2C(=CN=N2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. The 1-position is substituted with a benzyloxy group (), while the 5-position hosts a carboxylic acid () functional group (Figure 1). This arrangement confers unique electronic and steric properties, enabling participation in hydrogen bonding, π-π stacking, and acid-base reactions .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1784429-48-6 |

| Molecular Formula | |

| Molecular Weight | 219.20 g/mol |

| Purity | ≥97% (HPLC) |

Synthesis and Manufacturing

One-Step Synthesis from Azide Precursors

A patented method (US6642390B2) describes the synthesis of 1,2,3-triazole carboxylic acids via a one-step reaction between an azide and a keto-ester derivative . For 1-(benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid, the protocol involves:

-

Reacting 1-azido-2-methoxycyclohexane with a benzyloxy-substituted keto-ester in aqueous ethanol.

-

Heating the mixture at 80°C for 16 hours under basic conditions (KCO).

-

Neutralizing the aqueous phase with HCl to precipitate the product.

Table 2: Synthesis Conditions and Yields

| Parameter | Value |

|---|---|

| Solvent System | Aqueous ethanol (95%) |

| Temperature | 80°C |

| Reaction Time | 16 hours |

| Base | KCO (3 equivalents) |

| Yield | 30–95% |

This method is scalable up to 100 g and avoids chromatographic purification, making it industrially viable .

Physicochemical Properties

Solubility and Stability

The carboxylic acid group enhances water solubility compared to non-polar triazole derivatives, while the benzyloxy group contributes to lipophilicity. Experimental data suggest:

-

Aqueous Solubility: ~5 mg/mL at pH 7.4 (inferred from structural analogs) .

-

Stability: Stable under inert storage conditions (−20°C, desiccated) but prone to hydrolysis in strongly acidic or basic environments .

Applications in Medicinal Chemistry

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the benzyloxy group with alternative substituents alters physicochemical and biological profiles:

Table 4: Comparison with Triazole Derivatives

| Compound | Substituent | Key Property |

|---|---|---|

| 1-(Phenylmethoxy) | Phenyl group | Reduced solubility |

| 4-(Benzylthio) | Thioether | Enhanced lipophilicity |

| 5-Methyl-triazole | Methyl group | Increased metabolic stability |

The benzyloxy-carboxylic acid combination in 1-(benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid optimizes solubility and target engagement, making it superior for drug delivery applications .

Industrial and Research Applications

Pharmaceutical Intermediates

MolCore BioPharmatech manufactures the compound as a high-purity intermediate (>97%) for APIs targeting:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume